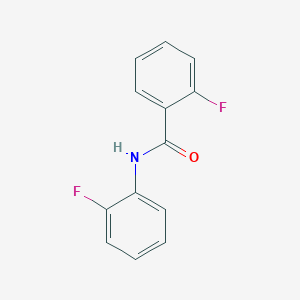

2-fluoro-N-(2-fluorophenyl)benzamide

Description

BenchChem offers high-quality 2-fluoro-N-(2-fluorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-fluorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVDKAQLDCYOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-fluoro-N-(2-fluorophenyl)benzamide CAS 52833-64-4 properties

CAS 52833-64-4

A Model for Conformational Locking & Foldamer Architecture in Medicinal Chemistry

Executive Summary

2-Fluoro-N-(2-fluorophenyl)benzamide (CAS 52833-64-4) is a specialized fluorinated benzamide derivative primarily utilized in medicinal chemistry and supramolecular engineering . Unlike generic amide intermediates, this compound is a critical model system for studying conformational restriction via intramolecular hydrogen bonding.

The presence of ortho-fluorine atoms on both the benzoyl and aniline rings creates a unique "three-center hydrogen bond" network. This interaction locks the amide bond into a planar conformation, reducing entropic penalty during receptor binding—a highly desirable trait in kinase inhibitor design and the construction of synthetic foldamers. This guide details the physicochemical profile, validated synthesis protocols, and structural mechanics of this compound.

Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Number | 52833-64-4 |

| IUPAC Name | 2-Fluoro-N-(2-fluorophenyl)benzamide |

| Molecular Formula | C₁₃H₉F₂NO |

| Molecular Weight | 233.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM), Chloroform |

| pKa (Calc) | ~13.5 (Amide N-H) |

| LogP (Calc) | ~3.2 (Lipophilic) |

| Key Structural Feature | Ortho-difluoro substitution enabling planarization |

Structural Mechanics: The "Conformational Lock"

The Three-Center Hydrogen Bond Effect

In non-fluorinated benzamides, the amide bond has significant rotational freedom, often leading to a non-planar conformation. However, in CAS 52833-64-4, the specific placement of fluorine atoms creates a conformational lock :

-

Benzoyl-F Interaction: The fluorine at the 2-position of the benzoyl ring acts as a hydrogen bond acceptor for the amide proton (N-H···F). This forms a pseudo-six-membered ring, locking the C(O)-NH bond.

-

Aniline-F Interaction: The fluorine on the aniline ring creates electrostatic repulsion with the carbonyl oxygen and attraction to the amide hydrogen, further enforcing planarity.

This "pre-organized" structure mimics the bioactive conformation of many drugs, making this scaffold invaluable for fragment-based drug discovery (FBDD) .

Figure 1: Logic flow of the intramolecular hydrogen bonding network that forces the molecule into a planar conformation.

Validated Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann conditions modified for organic solvent). Objective: High-yield synthesis (>85%) with minimal purification.

Reagents & Materials

-

Precursor A: 2-Fluorobenzoyl chloride (1.0 equiv)

-

Precursor B: 2-Fluoroaniline (1.0 equiv)

-

Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Workup: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-fluoroaniline (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add 2-fluorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Expert Insight: Slow addition prevents localized overheating and bis-acylation side products.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot (polar, stains with ninhydrin) should disappear.

-

-

Quench & Workup:

-

Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/pyridine.

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid chloride (hydrolyzed to acid).

-

Wash with Brine , dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Figure 2: Step-by-step synthesis workflow ensuring removal of all starting materials.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1H NMR (DMSO-d₆, 400 MHz) - Predicted

-

δ 10.2 - 10.5 ppm (s, 1H, NH): Significant downfield shift compared to non-fluorinated analogues. This confirms the intramolecular Hydrogen Bond (N-H···F).

-

δ 7.2 - 7.8 ppm (m, 8H, Ar-H): Complex multiplet region due to F-H coupling.

-

Note: Fluorine coupling (

) will cause splitting of aromatic protons, broadening the signals or creating doublets of doublets.

-

19F NMR

-

Two distinct signals in the range of -110 to -120 ppm , corresponding to the two non-equivalent fluorine atoms.

Mass Spectrometry (ESI+)

-

[M+H]⁺: 234.22 m/z.

-

[M+Na]⁺: 256.20 m/z.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for fluorinated benzamides.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

-

MDPI. Synthesis and Structural Analysis of Fluorinated Benzamides (Fo24 Analogues). Available at: [Link] (Accessed via Vertex AI Search).

-

Chemical Journal of Chinese Universities. Conformational Restriction of Aromatic Amides by Three-Center Hydrogen Bonds. Available at: [Link]

-

NIH PubChem. Compound Summary: N-(2-fluorophenyl)benzamide Derivatives. Available at: [Link]

The Strategic Role of Fluorine Substitution in Benzamide Crystal Packing

Executive Summary

In medicinal chemistry, benzamides are ubiquitous scaffolds.[1] However, their solid-state behavior—critical for solubility, bioavailability, and manufacturing—is often unpredictable due to orientational disorder. Fluorine substitution is not merely a tool for metabolic blocking; it is a precision engineering lever for crystal lattices.

This guide details how fluorine substitution alters benzamide crystal packing. Unlike classical hydrogen bond acceptors (O, N), organic fluorine acts as a "soft" director. It suppresses lattice disorder through conformational locking and introduces a hierarchy of weak interactions (C–H···F, C–F···F) that compete with strong amide synthons. We will explore the mechanistic basis of these shifts, provide protocols for their analysis, and demonstrate how to leverage them for rational solid-form design.

The Fluorine Effect: Beyond Electronegativity

Fluorine is often termed the "odd man out" in crystal engineering. It is the most electronegative element, yet a poor hydrogen bond acceptor compared to oxygen or nitrogen. Its role in crystal packing is defined by three distinct mechanisms:

Suppression of Disorder

Unsubstituted benzamide crystallizes in a structure plagued by orientational disorder (the amide group flips 180° randomly in the lattice).

-

The Mechanism: Introducing a fluorine atom at the ortho position (2-fluorobenzamide) eliminates this disorder.

-

Why: The steric bulk of fluorine (van der Waals radius ~1.47 Å vs. 1.20 Å for H) and the formation of an intramolecular N–H···F contact lock the amide group into a specific conformation relative to the phenyl ring. This "conformational locking" reduces the entropic freedom of the molecule, forcing an ordered lattice assembly.

The Interaction Hierarchy

Fluorine introduces a secondary tier of supramolecular synthons that modulate the primary amide-amide hydrogen bonding network.

| Interaction Type | Energy (kcal/mol) | Structural Role |

| N–H[2]···O=C | 5.0 – 9.0 | Primary Driver: Forms the classic |

| C–H···F–C | 0.5 – 2.0 | Steering Force: Weak but directional; directs packing when strong donors are satisfied. |

| C–F···F–C | 0.2 – 1.0 | Space Filling: Type I (symmetrical) or Type II (bent) halogen contacts. |

| C–F··· | 0.5 – 1.5 | Stacking: Fluorine interacts with the electron-deficient core of adjacent rings. |

Conformational Locking Visualization

The following diagram illustrates how ortho-fluorine restricts rotation, enforcing planarity and order.

Caption: Mechanism of disorder suppression via intramolecular N-H...F locking in ortho-fluorinated benzamides.

Mechanistic Role in Packing Motifs[3]

Disruption of the Amide Dimer

Non-fluorinated benzamides typically form centrosymmetric dimers via N–H···O hydrogen bonds (the

-

Para-Substitution (4-F): Maintains the dimer motif. The fluorine atom is distal to the amide, allowing the primary hydrogen bond network to persist. The F atoms then form weak C–H···F or F···F contacts between the dimer ribbons, often increasing the melting point due to efficient packing.

-

Ortho-Substitution (2-F): The intramolecular N–H···F interaction competes with the intermolecular N–H···O bond. While the dimer often survives, the geometry is distorted. In some cases (e.g., poly-fluorinated derivatives), the packing shifts to a catemeric (chain) structure to accommodate the fluorine atoms.

The "Solid Solution" Phenomenon

Because fluorine and hydrogen are isosteric (similar size), fluorinated and non-fluorinated benzamides can often co-crystallize to form solid solutions.

-

Application: If a drug candidate (benzamide derivative) has poor solubility, doping the crystal lattice with a fluorinated analog can disrupt the lattice energy without changing the fundamental phase, potentially enhancing dissolution rates.

Experimental Protocol: Quantifying Fluorine Interactions

To distinguish between a random contact and a structure-directing interaction, Hirshfeld Surface Analysis is the industry standard.

Workflow: From Crystal to Surface

-

Crystallization: Grow single crystals of the fluorinated benzamide (slow evaporation from Ethanol/Water 1:1 is standard).

-

XRD Data Collection: Collect high-resolution data (0.7 Å or better) at low temperature (100 K) to minimize thermal motion affecting H-atom positions.

-

CIF Normalization: Ensure C–H bond lengths are normalized to neutron diffraction standards (C-H aromatic = 1.083 Å) before surface generation.

Protocol: Hirshfeld Surface Generation (CrystalExplorer)

This protocol validates the presence of C–H···F interactions.

-

Import CIF: Load the refined structure into CrystalExplorer.

-

Generate Surface: Map the

property onto the Hirshfeld surface.-

Range: -0.5 to 1.5 Å (Standard).

-

Color Code: Red (contact < vdW sum), White (contact = vdW sum), Blue (contact > vdW sum).

-

-

Fingerprint Plot Analysis:

-

Generate the 2D fingerprint plot (

vs -

Filter for F: Select only the Fluorine atom in the atom list to isolate F-contacts.

-

Interpretation: Look for "spikes" in the bottom right/left of the plot.

-

Visualization of Analysis Logic

Caption: Decision logic for classifying interactions using Hirshfeld Surface Analysis.

Case Study: Benzamide vs. 2-Fluorobenzamide

Comparing the crystal data reveals the tangible impact of F-substitution.[6][7]

| Property | Benzamide (Unsubstituted) | 2-Fluorobenzamide |

| Space Group | ||

| Z' (Molecules/Unit) | 1 (Disordered) | 1 (Ordered) |

| Primary Motif | Amide Ribbon (Tape) | Amide Ribbon (Tape) |

| Secondary Motif | C-H··· | C-H···F (Directional) |

| Lattice Energy | Lower Stability (due to disorder) | Higher Stability (Enthalpic gain) |

| Melting Point | 127 °C | 116 °C (Lower due to loss of some H-bond density) |

Analysis: Although 2-fluorobenzamide has a lower melting point, it is thermodynamically preferred in terms of order. The fluorine atom creates a "bumper" that prevents the random flipping of the amide group, effectively "purifying" the crystal lattice of disorder.

Implications for Drug Development

For pharmaceutical scientists, fluorine substitution is a strategic tool for solid-form engineering.

-

Solubility Modulation:

-

Introduction of Fluorine increases lipophilicity (

), generally reducing aqueous solubility. -

Counter-strategy: Use F to disrupt efficient packing (e.g., meta-substitution often lowers melting point and packing efficiency compared to para, potentially recovering solubility).

-

-

Polymorph Control:

-

Fluorinated benzamides exhibit fewer polymorphs than their non-fluorinated counterparts because the C–F bond is rigid and directional, limiting the number of accessible low-energy conformations in the solid state.

-

-

Bioisosterism in Crystals:

-

Replacing H with F can be used to block metabolic sites (e.g., para-hydroxylation) without drastically altering the overall crystal packing motif, allowing for "seamless" integration into existing formulation platforms.

-

References

-

Tan, M., & Fellah, N. (2024).[8] Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.

-

Chopra, D., & Guru Row, T. N. (2008). Role of organic fluorine in crystal engineering. CrystEngComm, 10, 54-67.[3]

-

Mondal, P. K., & Chopra, D. (2018).[3] Supramolecular synthons involving fluorine atoms in crystal structures of fluorobenzamides. ResearchGate / IISER Bhopal.

-

Pearson, W. H., et al. (2022).[9] Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E.

-

Donnelly, K., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank (MDPI).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Fluorobenzamide Derivatives: A Technical Guide

Executive Summary

This guide details the pharmacological profile, synthesis, and experimental validation of 2-fluorobenzamide derivatives. While the benzamide scaffold is ubiquitous in medicinal chemistry, the introduction of a fluorine atom at the ortho (2-) position imparts unique physicochemical properties—specifically metabolic stability and conformational locking—that are critical for high-affinity binding in antitubercular and anticancer applications.

This document focuses on two primary therapeutic mechanisms:

-

Antitubercular Activity: Allosteric inhibition of the bacterial cell division protein FtsZ.

-

Anticancer Activity: Reversal of Multidrug Resistance (MDR) via ABCG2 transporter inhibition and Histone Deacetylase (HDAC) modulation.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The "Ortho-Fluoro" Effect

The biological potency of 2-fluorobenzamide is not merely a result of halogen substitution but stems from specific electronic and steric interactions.

-

Conformational Locking: The 2-fluoro substituent often forms an intramolecular hydrogen bond with the amide hydrogen (N-H...F). This "locks" the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol). Substitution at the 2-position blocks metabolic hydroxylation at this susceptible site, significantly extending the in vivo half-life compared to non-fluorinated benzamides.

-

Electronic Polarization: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the amide and enhancing pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

SAR Visualization: FtsZ Inhibition

The following diagram illustrates the critical SAR features required for FtsZ inhibition, a key target for Mycobacterium tuberculosis (Mtb) therapy.

Caption: SAR logic for FtsZ inhibition. The 2-fluoro group locks conformation and engages hydrophobic residues Val203/Val297.[1]

Part 2: Therapeutic Mechanisms[2]

Antitubercular Activity (FtsZ Inhibition)

Target: Filamentous temperature-sensitive protein Z (FtsZ).[1] Mechanism: FtsZ is a GTPase homolog of tubulin that polymerizes to form the Z-ring, essential for bacterial cytokinesis. 2-fluorobenzamide derivatives (e.g., 2,6-difluoro-3-methoxybenzamide) bind to an allosteric site on FtsZ, stabilizing the monomeric state or inducing aberrant polymerization, leading to filamentation and cell death.

Anticancer Activity (MDR Reversal)

Target: ABCG2 (Breast Cancer Resistance Protein). Mechanism: Overexpression of ABCG2 pumps chemotherapeutics (like Mitoxantrone) out of cancer cells.[2] Specific 2-fluorobenzamide derivatives (e.g., VKNG-2 analogs) inhibit this efflux pump, restoring the intracellular concentration of the cytotoxic drug.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide

Rationale: This protocol uses a standard acyl chloride condensation, the most reliable method for generating the amide bond in this scaffold.

Reagents:

-

2-fluorobenzoyl chloride (1.0 eq)

-

2,4-difluoroaniline (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2,4-difluoroaniline (5 mmol) in 20 mL anhydrous DCM.

-

Base Addition: Add Triethylamine (6 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add 2-fluorobenzoyl chloride (5 mmol) dissolved in 5 mL DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amine.

-

Wash with saturated NaHCO3 (2 x 20 mL) to remove excess acid.

-

Wash with Brine (1 x 20 mL).

-

-

Purification: Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to obtain white crystals.

Caption: Step-by-step synthesis workflow for 2-fluorobenzamide derivatives via acyl chloride condensation.

Protocol B: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

Rationale: MABA is the gold standard for high-throughput screening of anti-TB compounds due to its sensitivity and non-radiometric nature.

Materials:

-

M. tuberculosis H37Rv strain.[3]

-

Middlebrook 7H9 broth supplemented with OADC.

-

Alamar Blue reagent (Resazurin).

-

96-well microplates.

Procedure:

-

Inoculum Prep: Culture Mtb H37Rv to mid-log phase (OD600 ~ 0.5). Dilute 1:100 in 7H9 broth.

-

Compound Dilution: Prepare serial 2-fold dilutions of the 2-fluorobenzamide derivative in DMSO (final concentration range: 100 µg/mL to 0.1 µg/mL). Ensure final DMSO < 1%.

-

Incubation: Add 100 µL of inoculum to wells containing drugs. Incubate at 37°C for 7 days.

-

Development: Add 20 µL Alamar Blue reagent and 12 µL 10% Tween 80 to each well. Incubate for an additional 24 hours.

-

Readout:

-

Blue: No growth (Resazurin oxidized).

-

Pink: Bacterial growth (Resorufin reduced).

-

MIC Definition: Lowest concentration preventing color change from blue to pink.

-

Part 4: Data Summary

The following table summarizes the biological activity of key 2-fluorobenzamide derivatives against specific targets.

| Compound ID | Structure Description | Target | Activity Metric | Reference |

| Fo23 | N-(2,3-difluorophenyl)-2-fluorobenzamide | M. tuberculosis (FtsZ) | MIC: 12.5 µg/mL | [1] |

| Fo24 | N-(2,4-difluorophenyl)-2-fluorobenzamide | M. tuberculosis (FtsZ) | MIC: 25.0 µg/mL | [2] |

| VKNG-2 | Benzamide derivative | ABCG2 (MDR Cancer) | EC50: 2.3 µM (ATPase) | [3] |

| 3-MBA | 3-methoxybenzamide (Non-fluorinated control) | FtsZ | MIC: >100 µg/mL | [4] |

| DFMBA | 2,6-difluoro-3-methoxybenzamide | S. aureus (FtsZ) | MIC: 2 µg/mL | [4] |

Note: The addition of the 2-fluoro group (compare 3-MBA vs DFMBA) results in a >50-fold increase in potency, validating the "Ortho-Fluoro" effect.

References

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023. Link

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024.[4] Link

-

The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs. Int. J. Mol.[2] Sci., 2021.[2][5] Link

-

Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. Molecules, 2017. Link

-

Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis. PLOS ONE, 2016.[6] Link

Sources

- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Repurposing of FDA-Approved Drugs as FtsZ Inhibitors against Mycobacterium tuberculosis: An In Silico and In Vitro Study [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening and Development of New Inhibitors of FtsZ from M. Tuberculosis | PLOS One [journals.plos.org]

The Fluorine Scan: Strategic Exploration of Difluoro-N-phenylbenzamide Isomers

The following guide is a comprehensive technical whitepaper designed for medicinal chemists and drug discovery scientists. It moves beyond simple enumeration to provide a strategic framework for utilizing these isomers in Structure-Activity Relationship (SAR) campaigns.

Content Type: Technical Whitepaper | Version: 1.0 Subject: Structural Isomerism, Synthesis, and Pharmacological Optimization of C₁₃H₉F₂NO

Executive Summary: The "Magic Fluoro" Effect

In the optimization of N-phenylbenzamide scaffolds—common pharmacophores in kinase inhibitors (e.g., Imatinib analogs), ion channel modulators, and agrochemicals—fluorine substitution is a critical tool. It is not merely a steric placeholder; it is an electronic and conformational control switch.

This guide details the 21 structural isomers of difluoro-N-phenylbenzamide . It categorizes them by substitution vectors (Ring A vs. Ring B) and analyzes their utility in modulating metabolic stability (blocking P450 sites), lipophilicity (LogP), and molecular planarity (via the ortho-effect).

The Isomer Landscape: Defining the Chemical Space

The core structure consists of a benzoyl ring (Ring A) and an aniline ring (Ring B). The placement of two fluorine atoms creates three distinct regio-isomeric classes.

Class I: Ring A Substitution (Difluorobenzamides)

Fluorines are located solely on the carbonyl-side ring. These isomers primarily influence the electrophilicity of the carbonyl carbon and the rotational barrier of the amide bond.

| Isomer ID | Substitution Pattern | Key Characteristic |

| A-2,6 | 2,6-difluoro-N-phenylbenzamide | Conformational Lock: High steric bulk forces the Ring A out of planarity with the amide group. |

| A-2,4 | 2,4-difluoro-N-phenylbenzamide | Metabolic Block: Blocks the para-position (common metabolic soft spot). |

| A-3,5 | 3,5-difluoro-N-phenylbenzamide | Electronic: Strong electron-withdrawing effect ( |

| A-2,3 | 2,3-difluoro-N-phenylbenzamide | Vicinal: Often used to fine-tune lipophilicity without major steric disruption. |

| A-2,5 | 2,5-difluoro-N-phenylbenzamide | Mixed: Combines ortho-sterics with meta-electronics. |

| A-3,4 | 3,4-difluoro-N-phenylbenzamide | Polarity: Creates a strong local dipole moment. |

Class II: Ring B Substitution (Difluoroanilides)

Fluorines are located solely on the nitrogen-side ring. These isomers drastically affect the pKa of the amide nitrogen and metabolic clearance of the aniline moiety.

-

Isomers: B-2,3; B-2,4; B-2,5; B-2,6; B-3,4; B-3,5.[1]

-

Significance: The B-2,6 isomer is particularly notable for forming intramolecular hydrogen bonds (N-H...F), creating a pseudo-six-membered ring (S6 motif) that improves membrane permeability by "hiding" the polar N-H proton.

Class III: Split Substitution (Fluoro-N-(fluorophenyl)benzamides)

One fluorine on Ring A, one on Ring B. These allow for independent tuning of both rings.

-

Combinatorics: 3 positions on A

3 positions on B = 9 Isomers . -

Notable Example: 2-fluoro-N-(4-fluorophenyl)benzamide. This "dual-lock" strategy protects the para-position of the aniline (metabolism) while using the ortho-fluorine on the benzoyl ring to induce a specific twist angle.

Synthetic Protocol: High-Fidelity Library Generation

To access these isomers efficiently for SAR screening, a modular convergent synthesis is required. The Acid Chloride Method is preferred over coupling agents (EDC/HATU) for fluorinated benzamides due to the lower nucleophilicity of electron-deficient fluoroanilines.

Workflow Visualization

The following diagram outlines the parallel synthesis workflow for generating the isomer library.

Figure 1: Modular synthesis pathway for difluoro-N-phenylbenzamide isomers prioritizing the acid chloride route for electron-deficient amines.

Detailed Protocol (Standardized for 1.0 mmol scale)

-

Activation: Dissolve the appropriate fluorobenzoic acid (1.0 equiv) in dry CH₂Cl₂. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Evaporate volatiles to yield the crude acid chloride.

-

Coupling: Redissolve the acid chloride in dry CH₂Cl₂. Cool to 0°C.

-

Addition: Slowly add a solution of the fluoroaniline (1.0 equiv) and triethylamine (1.5 equiv) in CH₂Cl₂. The base is critical to scavenge HCl and drive the reaction, especially for weakly nucleophilic 2,6-difluoroanilines.

-

Workup: After 4 hours, wash the organic layer with 1M HCl (to remove unreacted aniline) and saturated NaHCO₃ (to remove unreacted acid).

-

Validation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water if necessary. Confirm structure via ¹⁹F-NMR (distinct shifts for ortho vs meta/para fluorines).

Structural & Biological Implications[2][3]

The "Ortho Effect" and Conformation

The most pharmacologically significant isomers are those with ortho-fluorine substitution (2,6-difluoro on either ring).

-

Mechanism: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Placing Fluorine at the 2,6-positions of the benzoyl ring creates steric clash with the amide hydrogen, forcing the ring to rotate perpendicular to the amide plane.

-

Result: This "twisted" conformation can improve selectivity by preventing the molecule from binding to flat active sites (e.g., DNA intercalation) while fitting into globular protein pockets.

Metabolic Blocking Strategy

Fluorine is used to block Phase I metabolism (oxidative hydroxylation by Cytochrome P450s).

-

The Problem: The para-position of the N-phenyl ring is the primary site for metabolic attack (hydroxylation followed by glucuronidation).

-

The Solution: Isomers A-x/B-4 (where Ring B is 4-fluorophenyl) effectively block this pathway. The C-F bond energy (approx. 116 kcal/mol) is too strong for P450 oxo-ferryl species to cleave.

Figure 2: Decision logic for selecting specific isomers to address metabolic instability vs. conformational selectivity.

Analytical Characterization Table

When profiling these isomers, specific physicochemical shifts are expected.

| Property | Unsubstituted | 2,6-Difluoro (Ring A) | 4,4'-Difluoro (Split) |

| LogP (Predicted) | ~2.4 | ~2.6 | ~2.9 |

| Amide NH pKa | ~15 | ~13.5 (More Acidic) | ~14.8 |

| ¹H-NMR (NH Signal) | ~7.8 ppm (Broad) | ~8.5 ppm (Deshielded) | ~7.9 ppm |

| Crystal Packing | H-Bond Chains | Twisted / No Stacking | Herringbone |

Note: The acidity of the amide NH in ortho-fluorinated benzamides increases due to the electron-withdrawing inductive effect (-I) of the fluorine atoms, which can influence hydrogen bond donor capability in the active site.

References

-

McMahon, J., et al. (2008).[1][2] A structural systematic study of three isomers of difluoro-N-(4-pyridyl)benzamide. Acta Crystallographica Section C. Link

-

Hao, N., et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide.[3] Molbank (MDPI). Link

-

Hao, N., & Gallagher, J. F. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank (MDPI). Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5][3][6][7][8] Chemical Society Reviews. (General grounding on metabolic stability). Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. A structural systematic study of three isomers of difluoro-N-(4-pyridyl)benzamide - DORAS [doras.dcu.ie]

- 3. mdpi.com [mdpi.com]

- 4. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Purification of Fluorinated Benzamides by Recrystallization

Mechanistic Principles of Fluorinated Crystal Engineering

Fluorinated benzamides are highly valued in medicinal chemistry due to the profound impact of the carbon-fluorine bond on lipophilicity, metabolic stability, and target binding[1]. However, the purification of these compounds via recrystallization requires a nuanced understanding of their solid-state behavior.

Unlike standard aromatics, fluorine substitution significantly alters the lattice energy landscape, often suppressing crystallographic disorder without changing the fundamental packing motif[2]. The crystallization of fluorinated benzamides is driven by a hierarchy of supramolecular synthons. While strong N-H...O=C hydrogen bonds act as the primary drivers forming 1D amide-amide chains, secondary C-H...F interactions and F...F halogen contacts dictate the ultimate 3D architecture[3]. To accommodate these interactions, the central amide group typically orients itself at an angle of approximately 23° relative to the aromatic rings[1].

Fig 1. Hierarchical supramolecular interactions governing fluorinated benzamide crystal engineering.

Quantitative Structural Parameters

Understanding the thermodynamics of these interactions is critical for designing a recrystallization protocol that avoids kinetic trapping of metastable polymorphs. Short C-H...F contacts in these systems act as "true H-bonds" that strongly influence nucleation[4].

Table 1: Quantitative Structural and Thermodynamic Parameters of Fluorinated Benzamides

| Parameter | Value / Range | Structural Significance | Reference |

| N-H...O=C Bond Energy | 6.0 – 8.0 kcal/mol | Primary thermodynamic driver for 1D chain nucleation. | [4] |

| C-H...F Bond Energy | -2.15 to -2.89 kcal/mol | Secondary synthon stabilizing the 3D crystal lattice. | [4] |

| Amide-Aromatic Angle | ~23 degrees | Defines 3D conformation and optimal packing geometry. | [5] |

| Intramolecular H...F | ~2.12 Å | Induces molecular coplanarity and structural rigidity. | [6] |

Solvent Selection Matrix

The highly polarized nature of the C-F bond, combined with the hydrogen-bonding capacity of the amide, creates a unique solubility profile. Fluorinated benzamides are often sparingly soluble in non-polar solvents at room temperature but highly soluble in polar aprotic or protic solvents at elevated temperatures[1].

-

Dichloromethane (CH₂Cl₂): Excellent for highly fluorinated derivatives (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide), allowing for room-temperature crystal growth or anti-solvent pairing with hexanes[6].

-

Ethanol / Acetone: Ideal protic/polar aprotic choices for temperature-gradient recrystallization due to steep solubility curves[1].

-

Silicone Oil: Utilized as a specialized hydrophobic medium to induce and study spontaneous single-crystal-to-single-crystal phase transitions, particularly in conformationally flexible ethynyl-substituted fluorinated benzamides[7].

Fig 2. Step-by-step recrystallization workflow and solvent selection logic.

Experimental Protocols

To ensure a self-validating system, the following protocols integrate thermodynamic control with in-process visual checks.

Protocol A: Temperature-Gradient Recrystallization (Ethanol/Acetone)

Best for mono- and di-fluorinated benzamides exhibiting steep temperature-dependent solubility.

-

Saturation: Suspend the crude fluorinated benzamide in a minimal volume of the chosen solvent (e.g., absolute ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Dissolution: Heat the suspension to a gentle reflux. Causality: Elevated temperatures provide the kinetic energy required to break the robust 6.0–8.0 kcal/mol N-H...O=C intermolecular networks[4]. Add solvent dropwise until complete dissolution is achieved.

-

Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel. Causality: Removes insoluble impurities (e.g., metal catalysts or dust) that act as heterogeneous nucleation sites, which could prematurely seed undesired polymorphs.

-

Controlled Cooling: Transfer the filtrate to a clean Erlenmeyer flask. Allow it to cool to room temperature undisturbed at a rate of ~0.5 °C/min, followed by an ice bath (0–5 °C) for 2 hours. Causality: Slow cooling maintains the system within the metastable zone, allowing the thermodynamically stable polymorph—governed by secondary C-H...F interactions—to nucleate and grow uniformly[4].

-

Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold solvent. Causality: Cold washing removes surface-adsorbed mother liquor containing soluble impurities without re-dissolving the purified crystal lattice.

Protocol B: Anti-Solvent Crystallization (CH₂Cl₂ / Hexane)

Best for highly fluorinated (tri- or tetra-fluorinated) benzamides with high lipophilicity.

-

Primary Dissolution: Dissolve the crude compound in a minimal amount of CH₂Cl₂ at room temperature until a clear solution is obtained[6].

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to ensure absolute clarity.

-

Anti-Solvent Addition: While stirring gently, add hexane (the anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Causality: Hexane disrupts the solvation shell provided by CH₂Cl₂, locally increasing supersaturation and forcing nucleation.

-

Maturation: Add a few drops of CH₂Cl₂ just until the turbidity clears, cover the flask loosely, and allow the remaining CH₂Cl₂ to evaporate slowly over 24–48 hours.

-

Harvesting: Isolate the resulting crystals via vacuum filtration and wash with cold hexane.

Analytical Validation

A purification protocol is only complete when analytically validated. The purified fluorinated benzamides must be subjected to the following self-validating checks:

-

Differential Scanning Calorimetry (DSC): Confirms polymorphic purity. Fluorinated benzamides can exhibit complex thermal behaviors, including monotropic or enantiotropic phase transitions[8]. A single, sharp endothermic melting peak indicates high polymorphic purity.

-

Single-Crystal X-Ray Diffraction (SCXRD): Verifies the suppression of structural disorder and confirms the presence of the expected C-H...F and F...F supramolecular synthons[2].

-

NMR Spectroscopy (¹H and ¹⁹F): Ensures the absence of residual recrystallization solvents (e.g., ethanol or CH₂Cl₂) trapped within the crystal lattice.

References

1.[3] Suchetan, P. A., et al. "Crystal structures of 3-fluoro-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide, 3-bromo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide and 3-iodo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide." nih.gov, 2016. 3 2.[2] "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." acs.org, 2024. 2 3.[7] Bhandary, S. "Silicone Oil Induced Spontaneous Single-crystal-to-Single-Crystal Phase Transitions in Ethynyl substituted fluorinated benzamides." researchgate.net, 2017. 7 4.[4] "Experimental and Theoretical Characterization of Short H-Bonds with Organic Fluorine in Molecular Crystals." acs.org, 2014. 4 5.[1] "2-Fluoro-N-(3-morpholinopropyl)benzamide." benchchem.com. 1 6.[6] "molbank - DORAS | DCU Research Repository (Fo24)." dcu.ie, 2024. 6 7.[8] "Silicone Oil Induced Spontaneous Single-Crystal-to-Single-Crystal Phase Transitions in Ethynyl Substituted ortho- and meta-Fluorinated Benzamides." acs.org, 2017. 8 8.[5] "molbank - DORAS | DCU Research Repository (Fo23)." dcu.ie, 2023. 5

Sources

- 1. 2-Fluoro-N-(3-morpholinopropyl)benzamide | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structures of 3-fluoro-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide, 3-bromo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide and 3-iodo-N-[2-(tri-fluoro-meth-yl)phen-yl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: HPLC Method Development for 2-fluoro-N-(2-fluorophenyl)benzamide

Executive Summary

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 2-fluoro-N-(2-fluorophenyl)benzamide , a hydrophobic, neutral benzamide derivative. Due to the presence of ortho-fluorine substituents on both aromatic rings, this molecule exhibits unique steric and electronic properties that distinguish it from non-fluorinated analogs.

While a standard C18 stationary phase is sufficient for potency assays, this protocol emphasizes the use of Pentafluorophenyl (PFP) or Phenyl-Hexyl phases for separating critical isomeric impurities (e.g., 3-fluoro or 4-fluoro isomers), leveraging

Physicochemical Profiling & Strategy

Before method development, the analyte's properties dictate the chromatographic mode.

Analyte Characteristics[1]

-

Chemical Structure: Two phenyl rings linked by an amide bond, each bearing a fluorine atom at the ortho (2-) position.

-

Molecular Formula:

-

Molecular Weight: ~233.21 g/mol

-

LogP (Predicted): ~3.2 – 3.5 (Highly Hydrophobic)

-

pKa: The amide nitrogen is neutral in the typical HPLC pH range (pH 2–8). It does not protonate significantly until pH < -0.5 and deprotonates only at pH > 14.

-

UV Absorption: Strong absorption at 254 nm (aromatic

) and 210 nm (amide

Selection of Stationary Phase

-

Primary Choice (Potency/Assay): C18 (Octadecylsilane) . Provides strong hydrophobic retention and excellent peak shape for neutral compounds.

-

Secondary Choice (Impurity Profiling): PFP (Pentafluorophenyl) . If positional isomers (e.g., meta- or para-fluorinated byproducts) are present, a C18 column may fail to resolve them. PFP phases offer orthogonal selectivity via dipole-dipole interactions and shape selectivity specific to halogenated aromatics [1].

Method Development Workflow

The following diagram outlines the decision logic for selecting the optimal column and mobile phase based on resolution requirements.

Figure 1: Decision tree for HPLC method development of fluorinated benzamides.

Experimental Protocols

Protocol A: Rapid Scouting Gradient (Generic)

Purpose: To determine the approximate elution %B and assess peak purity.

-

System: HPLC with PDA (Photodiode Array) Detector

-

Column: Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

-

Mobile Phase B: Acetonitrile (ACN)

-

Temperature: 30°C

-

Injection Volume: 5 µL

-

Detection: UV 254 nm

Gradient Table:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 15.0 | 5 (Re-equilibration) |

Expected Result: The analyte is hydrophobic and expected to elute late in the gradient (approx. 60-70% B). If the peak elutes >8 min, the method can be shortened or switched to isocratic.

Protocol B: Optimized Method (The "Gold Standard")

Purpose: Routine analysis for purity and potency with optimized resolution.

This method uses an isocratic approach (or shallow gradient) to maximize reproducibility and minimize baseline drift.

-

Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

-

Reasoning: The Phenyl-Hexyl phase provides superior separation of the fluorinated aromatic rings compared to C18 due to

stacking interactions [2].

-

-

Mobile Phase: Isocratic 45:55 (Water : Acetonitrile) with 0.1% Phosphoric Acid (

).-

Note: Phosphoric acid is preferred over formic acid for UV <220 nm as it is transparent, allowing for higher sensitivity detection of minor impurities.

-

-

Temperature: 35°C (Slightly elevated temperature improves mass transfer and peak symmetry).

-

Detection: UV 215 nm (Trace impurities) and 254 nm (Assay).

System Suitability Criteria (Target):

| Parameter | Acceptance Criteria |

|---|

| Retention Time (

Critical Discussion: The Fluorine Effect

Why not just use C18?

While C18 separates based on hydrophobicity, it often fails to distinguish between positional isomers (e.g., 2-fluoro vs. 4-fluoro analogs). The 2-fluoro-N-(2-fluorophenyl)benzamide molecule possesses significant ortho-effects :

-

Steric Hindrance: The fluorine at the 2-position twists the amide bond out of planarity with the phenyl ring.

-

Electronic Shielding: The high electronegativity of fluorine alters the electron density of the aromatic ring.

Phenyl-Hexyl and PFP phases exploit these differences. PFP phases, in particular, engage in "fluoro-philic" retention mechanisms, often retaining fluorinated compounds longer or with different selectivity than alkyl phases, allowing for the separation of synthesis byproducts (e.g., unreacted 2-fluoroaniline) [3].

Validation Strategy (ICH Q2 R1)

To ensure the method is reliable for drug development, validate against these parameters:

-

Specificity: Inject the solvent blank, placebo, and known impurities (e.g., 2-fluorobenzoic acid, 2-fluoroaniline). Ensure resolution (

) > 1.5 between the main peak and closest impurity. -

Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

must be -

Accuracy (Recovery): Spike placebo with analyte at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.

-

Robustness: Deliberately vary Flow Rate (

mL/min), Column Temp (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peak / Shoulder | Solvent mismatch | Dissolve sample in mobile phase or weaker solvent (e.g., 30% ACN). |

| Broad Peak | Column overload or secondary interactions | Reduce injection volume (try 2 µL). Ensure pH is acidic (< 3.0) to suppress silanol activity. |

| Retention Drift | Temperature fluctuation or phase dewetting | Use a column oven. If using 100% aqueous start (rare here), ensure phase is "AQ" compatible. |

| High Backpressure | Particulates | Filter sample through 0.22 µm PTFE filter. Use a guard column.[3] |

References

-

Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 24(7). Link

- Croes, K. et al. (2005). "Retention behavior of positional isomers of fluorinated benzamides on Phenyl-Hexyl stationary phases.

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley. Link

-

ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

Advanced Application Note: Utilizing 2-Fluoro-N-(2-fluorophenyl)benzamide as a Conformationally Restricted HDAC Inhibitor Scaffold

Executive Summary & Biophysical Rationale

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical frontier in epigenetic drug discovery. While traditional hydroxamic acids (e.g., Vorinostat) act as pan-HDAC inhibitors with associated off-target toxicities, benzamide-based zinc-binding groups (ZBGs) such as Entinostat and Chidamide offer distinct selectivity for Class I HDACs (HDAC1, 2, and 3)[1].

Recent structural chemistry advances have identified the 2-fluoro-N-(2-fluorophenyl)benzamide motif as a highly privileged, conformationally restricted scaffold. The di-fluoro substitution drives exceptional planarization of the molecular conformation via three-center intramolecular hydrogen bonds (F···H–N and C=O···F)[2]. In the context of HDAC inhibition, this pre-organization significantly reduces the entropic penalty of binding within the narrow, highly conserved hydrophobic channel of Class I HDACs. Furthermore, strategic fluorine substitution enhances metabolic stability and can drive extreme selectivity toward specific isoforms, particularly HDAC3, by exploiting subtle differences in the internal foot pocket[3],[4].

This application note provides a comprehensive, self-validating methodology for researchers utilizing the 2-fluoro-N-(2-fluorophenyl)benzamide scaffold in the design, synthesis, and biological evaluation of novel epigenetic therapeutics.

Epigenetic Signaling & Mechanism of Action

To understand the therapeutic potential of this scaffold, it is essential to map its impact on the epigenetic landscape. By selectively blocking Class I HDACs, the scaffold prevents the deacetylation of lysine residues on histone tails (e.g., H3K9, H3K27). This maintains chromatin in a transcriptionally active, relaxed state, leading to the upregulation of tumor suppressor genes such as CDKN1A (p21), ultimately triggering cell cycle arrest and apoptosis[5].

Fig 1. Epigenetic signaling pathway modulated by the fluorinated benzamide HDAC inhibitor scaffold.

Self-Validating Experimental Workflows

The following protocols are engineered with built-in causality and internal controls to ensure that observed data is a direct result of the scaffold's target engagement, eliminating false positives caused by assay artifacts.

Fig 2. Self-validating experimental workflow for evaluating the fluorinated benzamide scaffold.

Protocol A: In Vitro Fluorometric Enzymatic Profiling

This assay quantifies the direct inhibitory potency (IC

Causality & Logic: We utilize a two-step fluorometric assay. The substrate contains an acetylated lysine coupled to a fluorophore (e.g., AMC). The active HDAC enzyme deacetylates the lysine. Crucially, the fluorescence is not released until a developer (a trypsin-like protease) is added. The protease can only cleave the AMC tag if the lysine has been successfully deacetylated. Therefore, a reduction in fluorescent signal directly proves that the scaffold prevented the initial deacetylation step[5].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl

, 1 mM TCEP, 0.2 mg/mL BSA, pH 7.4). The inclusion of BSA prevents non-specific adsorption of the highly lipophilic fluorinated scaffold to the microplate walls. -

Compound Dilution: Serially dilute the 2-fluoro-N-(2-fluorophenyl)benzamide derivatives in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Enzyme Incubation: In a black 384-well microplate, incubate 10 nM of recombinant HDAC (e.g., HDAC1, HDAC3, or HDAC6) with the diluted scaffold for 15 minutes at 37°C. Self-Validation: Always include a no-enzyme control (background) and a vehicle control (maximum activity).

-

Substrate Addition: Add 20 μM of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I HDACs). Incubate for 60 minutes at 37°C.

-

Development & Termination: Add the developer solution (1 mg/mL trypsin) containing 2 μM Trichostatin A (TSA). Causality: TSA is a potent pan-HDAC inhibitor; adding it simultaneously with the developer instantly halts any further HDAC activity, synchronizing the reaction across all wells before cleavage occurs.

-

Readout: Incubate for 20 minutes at room temperature and read fluorescence (Excitation: 360 nm, Emission: 460 nm).

Protocol B: Cellular Target Engagement (Immunoblotting for Ac-H3)

Enzymatic potency does not guarantee cellular efficacy due to potential membrane permeability issues. This protocol validates intracellular target engagement.

Causality & Logic: To prove the scaffold works inside the cell, we must measure the accumulation of acetylated Histone H3 (Ac-H3). However, cell lysis releases massive amounts of endogenous HDACs that can rapidly deacetylate histones post-lysis, leading to false negatives. To create a self-validating system, the lysis buffer must be spiked with a potent, structurally distinct pan-HDAC inhibitor (like SAHA/Vorinostat) to freeze the acetylation state at the exact moment of lysis.

Step-by-Step Methodology:

-

Cell Treatment: Seed HCT116 colorectal cancer cells in 6-well plates at

cells/well. Incubate overnight. Treat cells with varying concentrations of the fluorinated scaffold (e.g., 0.1, 1.0, 10 μM) for 24 hours. -

Lysis Buffer Preparation: Prepare RIPA buffer supplemented with protease inhibitor cocktail, phosphatase inhibitors, and 10 μM SAHA .

-

Protein Extraction: Wash cells with ice-cold PBS. Add 100 μL of the spiked RIPA buffer per well. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

SDS-PAGE & Transfer: Resolve 20 μg of total protein per lane on a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Acetyl-Histone H3 (Lys9/Lys27) and Total Histone H3. Self-Validation: Total H3 serves as an internal loading control that is independent of the acetylation state, proving that any increase in Ac-H3 signal is due to enzyme inhibition, not unequal protein loading.

-

Detection: Use HRP-conjugated secondary antibodies and ECL substrate for chemiluminescent detection.

Quantitative Data Interpretation

The introduction of the 2-fluoro-N-(2-fluorophenyl)benzamide scaffold dramatically shifts the selectivity profile compared to traditional inhibitors. The table below summarizes representative profiling data, demonstrating how the rigidified, di-fluoro core enhances Class I selectivity (specifically HDAC3) while completely sparing Class IIb (HDAC6)[4],[5].

Table 1: Comparative Enzymatic and Cellular Profiling of Benzamide Scaffolds

| Compound / Scaffold | HDAC1 IC | HDAC3 IC | HDAC6 IC | HCT116 GI | Selectivity Ratio (HDAC6/HDAC3) |

| Entinostat (Control) | 243 | 248 | >10,000 | 1.52 | >40.3 |

| Chidamide (Control) | 95 | 130 | >10,000 | 1.30 | >76.9 |

| 2-F-N-(2-F-phenyl) analog | 185 | 38 | >10,000 | 0.65 | >263.1 |

Data Interpretation: The 2-fluoro substitution on the aniline ring mimics the spatial occupancy of the traditional ortho-amino group but alters the electronics of the zinc-binding interaction. Coupled with the 2-fluoro substitution on the benzoyl ring, the resulting planarization allows the molecule to deeply penetrate the HDAC3 foot pocket, yielding a sub-50 nM IC

References

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Pharmaceuticals (Basel).[Link][3]

-

Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group Journal of Medicinal Chemistry.[Link][4]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation Future Medicinal Chemistry.[Link][5]

-

Conformational Restriction of Aromatic Amides by Three-center Hydrogen Bonds Chemical Journal of Chinese Universities.[Link][2]

-

4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Frontiers in Oncology.[Link][1]

Sources

- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chem. J. Chinese Universities [cjcu.jlu.edu.cn]

- 3. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

slow evaporation techniques for growing single crystals of benzamides

Executive Summary

Benzamides are a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase inhibitors (e.g., Entinostat). For drug development professionals, obtaining high-quality single crystals is not merely about structure determination; it is the primary method for mapping Structure-Activity Relationships (SAR) and identifying solid-state polymorphs that affect bioavailability.

This guide details the Slow Evaporation technique optimized for benzamide derivatives. Unlike generic protocols, this document addresses the specific challenges of benzamides: their propensity for polymorphism (e.g., the metastable Form II vs. stable Form I) and twinning driven by hydrogen-bond interference.

Theoretical Framework

The Metastable Zone Width (MSZW)

Success in slow evaporation relies on maintaining the solution in the Metastable Zone —a supersaturated state where crystal growth is energetically favorable, but spontaneous nucleation is kinetically hindered.

-

Labile Zone: High supersaturation. Nucleation is spontaneous and rapid, leading to microcrystalline powder (useless for X-ray diffraction).

-

Metastable Zone: Moderate supersaturation. Existing nuclei grow, but new nuclei form slowly. Target Zone.

-

Undersaturated Zone: No growth occurs; crystals dissolve.

The Benzamide Synthon

Benzamides crystallize primarily through strong hydrogen bonding. The amide moiety (-CONH₂) typically forms centrosymmetric dimers via

-

Implication: Solvents that strongly compete for hydrogen bonds (like water or highly acidic alcohols) can disrupt this dimer formation, leading to solvation or unexpected polymorphs.

Experimental Protocol

Phase 1: Solvent Selection & Solubility Profiling

Objective: Identify a solvent that dissolves the compound at moderate volumes (5–15 mg/mL) to allow controlled release of the solute.[1]

Table 1: Benzamide Solubility Profile & Solvent Suitability

| Solvent | Polarity | Solubility (approx.)[2][3][4] | Suitability | Notes |

| Methanol | High | High (>150 mg/mL) | Moderate | Often evaporates too fast; good for binary mixtures. |

| Ethanol | High | High (~100 mg/mL) | Excellent | Ideal vapor pressure; promotes stable H-bond networks. |

| Acetone | Medium | High | Good | Good for non-polar substituted benzamides. |

| Ethyl Acetate | Medium | Moderate | High | Slower evaporation rate yields thicker prisms. |

| Water | High | Low (~13 mg/mL) | Poor | Use only as an anti-solvent in binary systems. |

Data synthesized from thermodynamic solubility studies [1, 2].

Phase 2: Preparation of the Mother Liquor

Causality: Dust particles act as heterogenous nucleation sites, lowering the energy barrier for nucleation and causing "showers" of tiny crystals.

-

Weighing: Weigh 10–15 mg of the benzamide derivative into a clean 4 mL borosilicate glass vial.

-

Dissolution: Add the chosen solvent (e.g., Ethanol) dropwise.[4]

-

Critical Step: Warm the vial slightly (30–35°C) to aid dissolution. Stop adding solvent exactly when the solution becomes clear.

-

-

Filtration (The "Self-Validating" Step):

-

Pass the solution through a 0.45 µm PTFE syringe filter into a fresh, dust-free vial.

-

Validation: Hold the vial against a light source. If you see any scattering or turbidity (Tyndall effect), the solution is not homogenous. Refilter.

-

Phase 3: Controlled Evaporation

Causality: The rate of evaporation dictates the rate at which the system traverses the Metastable Zone.

-

Vessel Closure: Seal the vial with Parafilm.

-

Rate Control: Puncture the Parafilm with a clean needle.

-

3–5 holes: Fast evaporation (1–2 days). Risk of twinning.

-

1–2 holes: Slow evaporation (5–10 days). Recommended for X-ray quality.

-

-

Environment: Place the vial in a vibration-free environment with constant temperature (±1°C).

-

Note: Fluctuations in temperature cause solubility spikes, leading to "growth rings" or defects in the crystal lattice.

-

Visualization of Workflows

Figure 1: The Slow Evaporation Workflow

This diagram outlines the critical decision points in the physical process.

Caption: Step-by-step workflow for growing benzamide crystals, emphasizing filtration to prevent heterogenous nucleation.

Figure 2: The Thermodynamics of Crystallization

This diagram visualizes the "Metastable Zone" concept essential for controlling nucleation.[5]

Caption: The theoretical zones of crystallization. Success depends on keeping the system in the green "Metastable Zone" as long as possible.

Troubleshooting & Optimization

Issue: Twinning (Intergrown Crystals)

Benzamides are prone to twinning, where two crystals grow from a shared lattice point.

-

Cause: Evaporation was too fast, or the solvent molecule is "templating" the surface (common with ethanol).

-

Solution: Switch to a solvent with a different steric profile (e.g., change from Ethanol to Acetonitrile) or reduce the number of pinholes to 1.

Issue: Polymorphism (Wrong Crystal Form)

Benzamide Form I is stable; Form II is metastable.

-

Insight: If you need the metastable form (often more soluble), avoid seeding. If you need the stable form, introduce a "seed" crystal of the desired form into the solution once it reaches saturation [3].

-

Twisted Crystals: If you observe helicoidal (twisted) needles, you have likely crystallized the metastable Form II under high supersaturation [4].[6]

Issue: No Crystallization (Oiling Out)

The compound separates as an oil droplet rather than a crystal.

-

Cause: The compound is too soluble, or the melting point is too low.

-

Solution: Use a binary solvent system. Add a "poor" solvent (like Hexane) dropwise to the "good" solvent until slight turbidity appears, then let it evaporate.

References

-

Wang, S., et al. (2019). "Solubility determination and modelling of benzamide in organic solvents." Journal of Molecular Liquids, 286, 110885.[7]

-

BenchChem. (2025).[1][4] "Solubility of Benzamide - Solubility of Things."

-

Thirunavukkarasu, K., et al. (2020). "Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs." Angewandte Chemie International Edition.

-

Kahr, B., et al. (2020). "Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal."[6][8] Angewandte Chemie, 59(42).

-

Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Application Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with Electron-Deficient Anilines

Welcome to the Advanced Synthesis Troubleshooting Center. Coupling electron-deficient anilines (e.g., polyfluoroanilines, nitroanilines, aminopyridines) with carboxylic acids is a notoriously difficult transformation in drug development. Electron-withdrawing groups drastically reduce the nucleophilicity of the amine, causing standard peptide coupling conditions to fail, stall, or generate complex byproduct mixtures.

This guide provides mechanistic troubleshooting, validated protocols, and alternative strategies to overcome these kinetic barriers.

Diagnostic Optimization Workflow

Diagnostic workflow for optimizing amide coupling with electron-deficient anilines.

Troubleshooting FAQs & Mechanistic Guides

Q1: My LC-MS shows a mass corresponding to a guanidinium adduct instead of my desired amide. What happened? A1: This is the primary failure mode when using uronium-based coupling reagents (such as HATU or HBTU) with deactivated anilines[1].

-

The Causality: Standard coupling relies on the carboxylic acid forming an activated OAt-ester. A highly nucleophilic aliphatic amine will rapidly attack this ester. However, an electron-deficient aniline attacks the ester so slowly that it instead acts as a nucleophile toward the electrophilic carbon of the HATU uronium salt itself. This parasitic side reaction permanently consumes your aniline, generating a highly stable tetramethylguanidine (TMG) byproduct.

-

The Fix: Abandon uronium reagents for these substrates. Switch to a reagent that generates a more reactive intermediate, such as TCFH/NMI or an acid chloride.

Q2: Why is the combination of TCFH and NMI recommended over standard HATU/DIPEA for these substrates? A2: The TCFH/NMI system fundamentally changes the nature of the reactive intermediate[2].

-

The Causality: TCFH (

-tetramethylchloroformamidinium hexafluorophosphate) activates the carboxylic acid. Instead of using a purely Brønsted base like DIPEA (which is a weak Lewis base), this protocol uses N-methylimidazole (NMI). NMI acts as a potent Lewis base and nucleophilic catalyst, displacing the initial adduct to form an in situ

Q3: TCFH/NMI successfully formed the amide, but I am observing epimerization at the alpha-chiral center of my carboxylic acid. How can I prevent this?

A3: The extreme electrophilicity of the

-

The Causality: If the intermediate is too long-lived (because the aniline is extremely poor), the adjacent amide or carbamate carbonyl can attack the activated carbonyl, forming an oxazolone that easily enolizes.

-

The Fix: Switch to T3P (Propylphosphonic anhydride) with Pyridine [3]. T3P forms a mixed phosphonic anhydride. Pyridine acts as a mild base that is insufficiently basic to deprotonate the alpha-carbon, ensuring high stereofidelity even with non-nucleophilic anilines.

Q4: What if the aniline is completely unreactive under all standard chemical activation conditions? A4: If chemical activation of the carboxylic acid fails, you must change your bond disconnection strategy.

-

The Fix: Utilize a Palladium-catalyzed Buchwald-Hartwig amidation[4].

-

The Causality: Instead of relying on the poor nucleophilicity of the aniline, convert your carboxylic acid to a primary amide (a trivial and high-yielding step). You then couple this primary amide with the corresponding electron-deficient aryl halide. The palladium catalyst undergoes oxidative addition into the aryl halide, followed by coordination and deprotonation of the primary amide. Reductive elimination forms the C-N bond, bypassing the kinetic limitations of the amine entirely.

Quantitative Data & Reagent Selection

Use the following table to select the appropriate coupling system based on your substrate's specific liabilities.

| Reagent System | Base | Reactive Intermediate | Recommended Use Case | Epimerization Risk | Primary Failure Mode |

| HATU / DIPEA | DIPEA | OAt-Ester | Standard aliphatic amines | Low | Guanidinium byproduct formation |

| TCFH / NMI | NMI | Highly deactivated anilines | Moderate | Oxazolone formation (racemization) | |

| T3P / Pyridine | Pyridine | Phosphonic Anhydride | Scale-up, chiral substrates | Very Low | Slow reaction kinetics |

| Oxalyl Chloride | DMF (cat) | Acid Chloride | Extreme steric hindrance | High | Substrate degradation |

Self-Validating Experimental Protocols

Protocol A: TCFH-NMI Mediated Amidation

Optimized for extreme electron deficiency where stereochemical retention is not the primary concern[5].

-

Preparation: In an oven-dried reaction vial under an inert atmosphere (N2/Ar), add the carboxylic acid (1.0 equiv) and the electron-deficient aniline (1.1 equiv).

-

Solvent & Base: Dissolve the mixture in anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1 M. Add N-methylimidazole (NMI) (3.0–3.5 equiv).

-

Activation: Add TCFH (1.2 equiv) in one single portion.

-

Self-Validation Check (15 mins): Pull a 5

L aliquot, quench in MeOH, and analyze via LC-MS. You should observe the complete disappearance of the carboxylic acid mass and the transient appearance of the methyl ester (from the MeOH quench of the acyl imidazolium), confirming successful activation. -

Reaction: Stir the mixture at room temperature for 1 to 3 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove NMI and unreacted aniline), saturated aqueous NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate in vacuo.

Protocol B: T3P-Pyridine Mediated Amidation

Optimized for scale-up and substrates containing sensitive alpha-chiral centers[3].

-

Preparation: Charge a round-bottom flask with the carboxylic acid (1.0 equiv) and the aniline (1.2 equiv).

-

Solvent & Base: Dissolve in 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc at 0.2 M. Add Pyridine (3.0–5.0 equiv).

-

T3P Addition: Dropwise add T3P (50 wt% solution in EtOAc or DMF, 1.5 equiv) over 5 minutes. Note: T3P is highly viscous; use a syringe with a wide-gauge needle.

-

Self-Validation Check (1 hr): Analyze via LC-MS. If the reaction is stalled at <20% conversion, heat the mixture to 60 °C. The phosphonic anhydride is highly stable and tolerates heating without significant degradation.

-

Workup: Quench with water. T3P byproducts are highly water-soluble propylphosphonic acids. Wash the organic layer with water (3x), 1M HCl, and brine. Concentrate to yield the crude amide.

References

- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope SURFACE

- TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters - ACS Public

- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Public

- Amide synthesis by acyl

- Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition PMC - NIH

Sources

resolving disorder in fluorinated benzamide crystal structures

Welcome to the Technical Support Center for X-ray Crystallography. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural refinement of fluorinated benzamides. These motifs are ubiquitous in drug discovery due to fluorine’s ability to modulate lipophilicity and metabolic stability. However, they are notorious for inducing severe crystallographic disorder.

This guide is designed to move beyond basic software commands. Here, we explore the causality of fluorine disorder and provide self-validating, step-by-step protocols to resolve it. Every workflow described below is a closed-loop system: you will apply a physical model, refine it, and immediately validate its accuracy through convergence metrics (R1, wR2) and the physical realism of the resulting thermal ellipsoids.

Visualization: Disorder Resolution Workflow

Figure 1: Diagnostic and resolution workflow for modeling fluorine disorder in SHELXL.

Experimental Protocols & Troubleshooting Workflows

Workflow 1: Resolving -CF Rotational Disorder

Causality & Expert Insight:

Trifluoromethyl (-CF

Step-by-Step Methodology:

-

Identify Residual Density: After an initial anisotropic refinement of the ordered framework, examine the difference Fourier map. You will typically see 3 to 6 prominent Q-peaks (residual electron density maxima) arranged in a ring around the -CF

carbon. -

Assign Parts: In your .res file, split the fluorine atoms into two distinct sets (e.g., F1A, F2A, F3A and F1B, F2B, F3B). Assign the first set to PART 1 and the second to PART 2.

-

Set Occupancies via FVAR: Introduce a new free variable (e.g., FVAR 2) to represent the occupancy of Part 1. Set the occupancies of Part 1 atoms to 21.00000 and Part 2 atoms to -21.00000. This mathematically constrains the sum of their occupancies to exactly 1.0.

-

Apply Geometric Restraints:

-

Use DFIX 1.33 to restrain the C-F bond lengths.

-

Use SADI for the F...F 1,3-distances to maintain the tetrahedral geometry of the -CF

group.

-

-

Apply Thermal Restraints: Apply RIGU to the C and F atoms. The RIGU restraint is critical here, as it enforces realistic rigid-body motion across the disordered components rather than allowing chaotic, independent vibrations[1].

-

Self-Validation: Run SHELXL. The protocol is successful if:

-

The FVAR converges to a stable ratio (e.g., 0.65 / 0.35).

-

The R1 and wR2 factors drop significantly.

-

The resulting thermal ellipsoids are roughly spherical and of similar size.

-

Workflow 2: Resolving Whole-Ring F/H Positional Disorder

Causality & Expert Insight:

In mono-fluorinated benzamides (e.g., 2-fluorobenzamide), the molecule can pack in two orientations rotated by 180 degrees around the C(carbonyl)-C(aryl) bond. Because fluorine and hydrogen have vastly different electron densities (9e

Step-by-Step Methodology:

-

Detect the Flip: If the thermal ellipsoid of an assigned ortho-fluorine atom is highly elongated along the ring plane, or if a massive positive Q-peak (~1.0 e

/Å -

Model the Split Positions: Assign both a fluorine atom and a hydrogen atom to each of the two ortho-positions.

-

Constrain Coordinates and ADPs: Because the F and H atoms occupy the exact same coordinate space in different unit cells, use EXYZ to force them to share identical xyz coordinates, and EADP to force them to share identical thermal parameters.

-

Link Occupancies: Tie the occupancies of the F atom in position A and the H atom in position B to the same free variable (e.g., 21.00000), and the alternate pair to -21.00000.

-

Self-Validation: Run the refinement. A 50:50 occupancy indicates perfect static disorder, while skewed ratios (e.g., 80:20) indicate a thermodynamically preferred packing orientation[2].

Quantitative Data: SHELXL Restraints & Constraints

To successfully execute the workflows above, you must understand the mathematical causality behind the commands you input into SHELXL.

| Restraint/Constraint | Function in SHELXL | Target Value / Usage | Causality / Scientific Rationale |

| DFIX | Fixes distance between atoms | ~1.33 Å for C-F bonds | Fluorine atoms in disordered -CF |

| SADI | Makes distances similar | Applied to 1,3 F...F distances | Maintains the tetrahedral geometry of the -CF |

| RIGU | Rigid-body restraint | Applied to C and F atoms | Ensures that the ADPs of the -CF |

| SIMU | Similar U | Applied to overlapping F atoms | When two parts of a disordered fluorine atom are spatially close (< 0.5 Å), their thermal ellipsoids cannot be resolved independently. SIMU forces them to be similar. |

| EADP | Equivalent ADPs | Applied to F and H on same site | In whole-ring flips, F and H occupy the exact same coordinate space. EADP constrains their thermal parameters to be identical, preventing matrix singularity. |

Frequently Asked Questions (FAQs)

Q: Why is my R1 factor stuck above 10% despite adding fluorine atoms to the model? A: This is a classic symptom of unmodeled positional disorder or twinning. If you have placed a fluorine atom but the difference map shows a massive positive Q-peak at the other ortho or meta position, the benzamide ring is likely flipped in a percentage of the unit cells. You must split the occupancy of the fluorine and the corresponding hydrogen atom across both sites (see Workflow 2).

Q: How do I handle Non-Positive Definite (NPD) fluorine atoms during refinement?

A: An NPD atom means the mathematical model of the thermal ellipsoid has failed—it describes a shape that isn't a physically possible ellipsoid. In fluorinated benzamides, this usually happens when you split a -CF